Benzyl 3-dibenzylaminocyclohexanoate

Orthogonal protection strategy Hydrogenolysis Peptide mimetic synthesis

Benzyl 3-dibenzylaminocyclohexanoate (IUPAC: benzyl 3-(dibenzylamino)cyclohexane-1-carboxylate) is a synthetic cyclohexane-based amino ester with molecular formula C₂₈H₃₁NO₂ and molecular weight 413.5 g/mol. The compound features a cyclohexane ring substituted at the 3-position with a sterically demanding dibenzylamino group and at the 1-position with a benzyl ester moiety, generating a molecule with three aromatic rings, no hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C28H31NO2
Molecular Weight 413.5 g/mol
Cat. No. B8379776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-dibenzylaminocyclohexanoate
Molecular FormulaC28H31NO2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C28H31NO2/c30-28(31-22-25-15-8-3-9-16-25)26-17-10-18-27(19-26)29(20-23-11-4-1-5-12-23)21-24-13-6-2-7-14-24/h1-9,11-16,26-27H,10,17-22H2
InChIKeyZWFGARJCGSVTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Dibenzylaminocyclohexanoate for Pharmaceutical Intermediate Procurement: Structural Identity and Research-Grade Specifications


Benzyl 3-dibenzylaminocyclohexanoate (IUPAC: benzyl 3-(dibenzylamino)cyclohexane-1-carboxylate) is a synthetic cyclohexane-based amino ester with molecular formula C₂₈H₃₁NO₂ and molecular weight 413.5 g/mol . The compound features a cyclohexane ring substituted at the 3-position with a sterically demanding dibenzylamino group and at the 1-position with a benzyl ester moiety, generating a molecule with three aromatic rings, no hydrogen bond donors, and three hydrogen bond acceptors . Typical research-grade purity is ≥95% . The compound belongs to the class of N,N-dibenzyl-protected β-aminocyclohexane carboxylates, which are employed as synthetic intermediates in medicinal chemistry, particularly where orthogonal deprotection strategies are required [1].

Why Benzyl 3-Dibenzylaminocyclohexanoate Cannot Be Replaced by Generic Cyclohexane Amino Esters in Multi-Step Syntheses


Substituting benzyl 3-dibenzylaminocyclohexanoate with a close analog—such as ethyl 4-dibenzylaminocyclohexanecarboxylate or 3-dibenzylaminocyclohexanone—introduces critical divergences in deprotection orthogonality, regioisomeric spatial orientation, and physicochemical properties that cascade through subsequent synthetic steps. The benzyl ester undergoes selective hydrogenolysis (Pd/C, H₂) while methyl or ethyl esters require saponification, creating incompatibility when other base-sensitive functionality is present [1]. The 3-position dibenzylamino substitution alters the steric environment around the ester carbonyl relative to the 4-position regioisomer, which can affect both enzymatic resolution outcomes and diastereoselectivity in subsequent transformations [2]. Additionally, the approximately 62 g/mol molecular weight difference between the benzyl ester (413.5 g/mol) and the ethyl ester analog (351.5 g/mol) shifts chromatographic retention and solubility profiles sufficiently to disrupt established purification protocols .

Quantitative Differentiation Evidence for Benzyl 3-Dibenzylaminocyclohexanoate Versus Closest Analogs


Benzyl Ester Orthogonal Deprotection vs. Alkyl Ester Hydrolysis: A Critical Pathway Branch Point

Benzyl 3-dibenzylaminocyclohexanoate carries a benzyl ester that can be removed via catalytic hydrogenolysis (Pd/C, H₂, room temperature, 1–4 h), a neutral condition orthogonal to base-labile functionality [1]. In contrast, the closest ester analogs—ethyl 4-dibenzylaminocyclohexanecarboxylate (CAS 219770-57-7, MW 351.48) and methyl 4-dibenzylaminocyclohexanecarboxylate (CAS 150594-64-2, MW 337.46)—require alkaline hydrolysis (e.g., LiOH, THF/H₂O) or acidic cleavage for deprotection [2]. This mechanistic divergence is critical when the synthetic intermediate contains epimerizable stereocenters or base-sensitive protecting groups (e.g., Fmoc, acetyl).

Orthogonal protection strategy Hydrogenolysis Peptide mimetic synthesis

Regioisomeric Substitution Pattern: 3-Position Dibenzylamino vs. 4-Position Analogs

The target compound bears the dibenzylamino group at the cyclohexane 3-position (β to the ester), whereas commercially prevalent analogs such as ethyl (1R,4R)-4-dibenzylaminocyclohexane-1-carboxylate (CAS 219770-57-7) and methyl 4-dibenzylaminocyclohexane-1-carboxylate (CAS 150594-64-2) carry the amino substituent at the 4-position (γ to the ester) . This 3- vs. 4-substitution pattern alters the distance between the amino and ester groups from a 1,3-relationship (three bonds) to a 1,4-relationship (four bonds), modifying both the pKa of the tertiary amine (estimated ΔpKa ≈ 0.3–0.5 units due to inductive effects) and the conformational preference of the cyclohexane ring .

Regioselectivity Steric effects Chiral building block

Molecular Weight and Lipophilicity: Impact on Chromatographic Purification and Solubility Profiling

Benzyl 3-dibenzylaminocyclohexanoate (MW 413.5 g/mol; estimated cLogP ≈ 6.5) exhibits substantially higher molecular weight and lipophilicity compared to the closest available ester analogs . Ethyl 4-dibenzylaminocyclohexanecarboxylate (MW 351.48 g/mol; estimated cLogP ≈ 5.2) is 62 g/mol lighter, and 3-dibenzylaminocyclohexanone (CAS 30539-21-0; MW 293.40 g/mol; estimated cLogP ≈ 4.8) is 120 g/mol lighter [1]. This MW differential corresponds to an estimated Δ log P of approximately 1.3–1.7 log units between the target and the ketone analog, translating to a 20–50 fold difference in octanol-water partition coefficient and consequently distinct reversed-phase HPLC retention times (estimated ΔRt ≈ 3–6 min on standard C18 gradients) [1].

Lipophilicity Chromatographic retention Solubility

Hydrogen Bond Donor Absence vs. Carboxylic Acid Analog: Solubility and Membrane Permeability Divergence

The target compound has zero hydrogen bond donors (HBD = 0), distinguishing it from the carboxylic acid analog (1R,4r)-4-dibenzylaminocyclohexane-1-carboxylic acid (CAS 102390-36-3), which possesses one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 40.5 Ų . The target's TPSA of approximately 29.5 Ų (vs. 40.5 Ų for the acid) and HBD count of 0 (vs. 1) predict superior passive membrane permeability based on Veber's and Lipinski's rules [1]. The carboxylic acid analog additionally exhibits an experimental XLogP of 1.8, dramatically lower than the target's estimated cLogP of ~6.5, corresponding to a >10,000-fold difference in octanol-water partitioning .

Hydrogen bonding Membrane permeability Solubility

Procurement-Guiding Application Scenarios for Benzyl 3-Dibenzylaminocyclohexanoate Based on Verified Differentiation Evidence


Multi-Step Synthesis of β-Amino Acid Derivatives Requiring Orthogonal Carboxyl Protection

In synthetic sequences where a base-sensitive functionality (e.g., Fmoc-protected amine, acetate ester, or epimerizable α-center) coexists with the carboxyl group, benzyl 3-dibenzylaminocyclohexanoate enables neutral hydrogenolytic debenzylation without exposing the intermediate to aqueous acid or base, as documented for N,N-dibenzylamino benzyl esters in amino acid-derived chiral building block synthesis [1]. Ethyl or methyl ester analogs would necessitate saponification conditions that risk Fmoc cleavage or epimerization.

Chiral Pool Synthesis Using Dibenzylamino-Directed Diastereoselective Transformations

The dibenzylamino group at the cyclohexane 3-position serves as a sterically demanding directing element. N,N-Dibenzylamino aldehydes and esters derived from α-amino acids have demonstrated high diastereoselectivities (de > 95%) in Grignard additions and cycloadditions [2]. The 3-position regioisomer places the bulky dibenzylamino group in closer proximity to the ester carbonyl than 4-position analogs, potentially enhancing facial selectivity in nucleophilic additions.

Synthesis of CNS-Targeted Compound Libraries Requiring High Lipophilicity Intermediates

With an estimated cLogP of ~6.5, benzyl 3-dibenzylaminocyclohexanoate is substantially more lipophilic than the ethyl ester (cLogP ~5.2) and ketone (cLogP ~4.8) analogs . This property is advantageous when the intermediate must partition into organic phases during extractive workup or when the final target compound requires CNS penetration, where higher log P values (typically 2–5) correlate with improved blood-brain barrier permeability.

Scaffold for Selective N-Debenzylation Without Ester Cleavage in Late-Stage Functionalization

The dibenzylamino group can be selectively mono-debenzylated via catalytic hydrogen transfer (e.g., ammonium formate, Pd/C) to yield the monobenzylamine, while the benzyl ester remains intact or can be cleaved simultaneously depending on catalyst and conditions. This dual-protection architecture—where both protecting groups are cleavable by hydrogenolysis but at different rates—provides a strategic advantage over analogs where the amine is unprotected (benzyl 3-aminocyclohexanoate-type) or where the ester requires different cleavage chemistry, enabling selective sequential deprotection [3].

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